The compound is derived from the amino acid family and is characterized by the presence of an amino group and a carboxylic acid functional group. Its chemical structure can be denoted by the molecular formula and has a CAS number of 2095409-38-2. The IUPAC name for this compound is (S)-2-amino-6-methylheptanoic acid hydrochloride, indicating its stereochemistry and functional groups.
The synthesis of 2-amino-6-methylheptanoic acid hydrochloride can be achieved through several methods, with one prominent approach involving the enzymatic resolution of racemic mixtures. This method utilizes specific enzymes to selectively convert one enantiomer into the corresponding amino acid while leaving the other enantiomer intact.
The molecular structure of 2-amino-6-methylheptanoic acid hydrochloride features a central carbon backbone with a total of eight carbon atoms. The presence of an amino group (-NH₂) at the second carbon and a carboxylic acid group (-COOH) at the terminal end defines its classification as an amino acid.
2-Amino-6-methylheptanoic acid hydrochloride participates in various chemical reactions typical of amino acids, including:
The mechanism of action for 2-amino-6-methylheptanoic acid hydrochloride primarily involves its role as a building block in protein synthesis and metabolic pathways. As an amino acid, it contributes to the formation of proteins that are essential for various physiological functions.
The physical and chemical properties of 2-amino-6-methylheptanoic acid hydrochloride are critical for its application in scientific research:
The applications of 2-amino-6-methylheptanoic acid hydrochloride span several fields:
Alkylation of pre-existing amino acid frameworks provides a direct route to 2-amino-6-methylheptanoic acid hydrochloride. This approach typically involves nucleophilic substitution at carbon centers using alkyl halides or sulfonates. A notable method employs molecular sieves as base promoters for N-alkylation under mild conditions, facilitating monoalkylation while minimizing overalkylation. For example, N-protected amino acids (e.g., Fmoc derivatives) react with 4-bromo-2-methylpentane in acetonitrile with 4 Å molecular sieves, achieving >70% yield with high regioselectivity [9]. The sieves absorb reaction byproducts (e.g., HBr), shifting equilibrium toward product formation without strong bases that could cause racemization.
Table 1: Alkylation Conditions for Side-Chain Elongation
Alkylating Agent | Promoter System | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-Bromo-2-methylpentane | 4 Å molecular sieves, CH₃CN | 24 | 72 |
1-Chloro-3-methylbutane | K₂CO₃, DMF | 48 | 58 |
(CH₃)₂CHCH₂CH₂OTs | Cs₂CO₃, acetonitrile | 36 | 65 |
Key limitations include steric hindrance at branched carbon sites and the need for orthogonal protecting groups to prevent diketopiperazine formation during peptide incorporation [9].
Biocatalysis offers enantioselective routes to noncanonical amino acids like 2-amino-6-methylheptanoic acid. Directed evolution of PLP-dependent enzymes (e.g., UstD) enables decarboxylative aldol additions between aspartate derivatives and aldehydes. For instance, engineered UstDv2.0 catalyzes the addition of isovaleraldehyde to L-aspartate, forming the γ-hydroxy intermediate that is subsequently reduced to the target amino acid [10]. Optimized conditions (pH 7.0, 30°C, PLP cofactor) achieve 92% conversion in whole-cell biocatalysis formats.
Lipase-mediated esterification also contributes to precursor synthesis. Candida antarctica lipase B (Lipozyme® 435) esterifies 2-methylpentanoic acid with protected serine derivatives in solvent-free systems (80°C, 6 h), though amino acid-specific applications require further optimization .
Table 2: Biocatalytic Performance for Branched-Chain Amino Acid Synthesis
Biocatalyst | Substrate | Conversion (%) | ee (%) |
---|---|---|---|
UstDv2.0 | L-Aspartate + isovaleraldehyde | 92 | >99 |
Lipozyme® 435 | 2-Methylpentanoic acid + N-Boc-serine | 65 | N/A |
Retrosynthetic analysis reveals two primary multi-step routes:
Pathway A (Carbon-Chain Elongation):
Pathway B (Functional Group Interconversion):
Pathway A provides higher overall yields (45–50%) but requires rigorous chiral control, while Pathway B allows stereoselectivity via Evans auxiliaries at the cost of additional steps [7].
Reductive amination of α-keto-6-methylheptanoic acid offers atom-economical access to the target compound. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduce imines formed in situ between ketones and ammonia sources. Optimized conditions (pH 6–7, methanol, 25°C) achieve 85% yield with ammonium acetate as the nitrogen donor [4] [8].
Table 3: Reducing Agents for Reductive Amination
Reducing Agent | Solvent | pH | Yield (%) | Byproducts |
---|---|---|---|---|
NaBH₃CN | Methanol | 6.0 | 85 | HCN (traces) |
NaBH(OAc)₃ | THF | 7.0 | 78 | Acetic acid |
NaBH₄ | Ethanol | 8.0 | 40 | Borate salts |
Challenges include controlling epimerization at C2 and separating regioisomers from branched ketone substrates. Biocatalytic reductive amination using imine reductases (IREDs) has been explored but remains underdeveloped for aliphatic amino acids [8] [10].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5